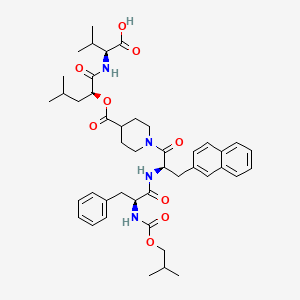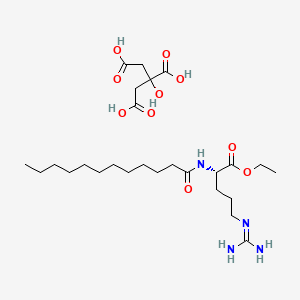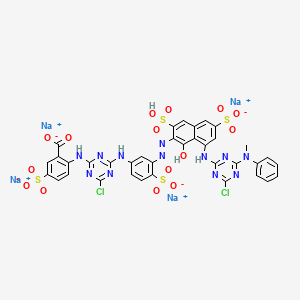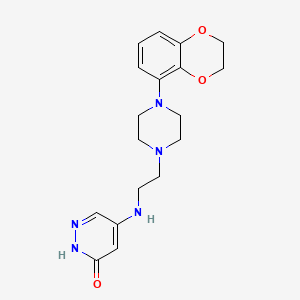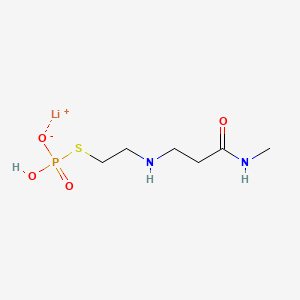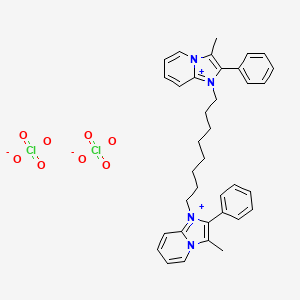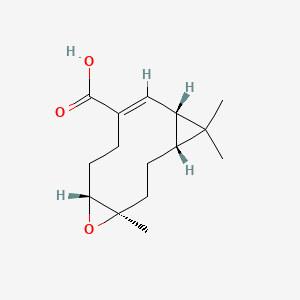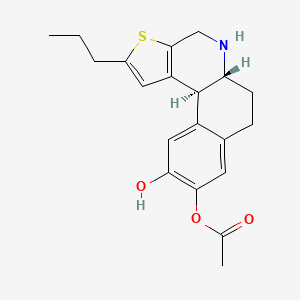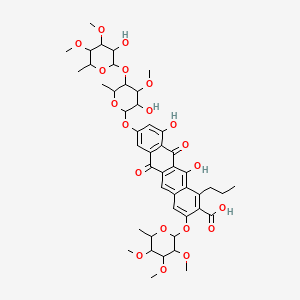
2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- is a complex organic compound. It belongs to the class of tetracycline antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its intricate structure, which includes multiple sugar moieties and hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core naphthacene structure, followed by the attachment of various sugar moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired compound through a series of biosynthetic pathways. The product is then extracted and purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Used in the development of new antibiotics and other pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This leads to the death of the bacterial cells. The compound targets the 30S subunit of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.
類似化合物との比較
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with a similar core structure but different substituents.
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties.
Minocycline: Another tetracycline derivative with a broader spectrum of activity.
Uniqueness
The uniqueness of 2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- lies in its complex structure, which includes multiple sugar moieties and hydroxyl groups. This complexity may confer unique properties, such as enhanced antibacterial activity or reduced resistance development.
特性
CAS番号 |
205448-60-8 |
|---|---|
分子式 |
C46H58O20 |
分子量 |
930.9 g/mol |
IUPAC名 |
10,12-dihydroxy-8-[3-hydroxy-5-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,11-dioxo-1-propyl-3-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxytetracene-2-carboxylic acid |
InChI |
InChI=1S/C46H58O20/c1-11-12-22-27-20(14-26(29(22)43(53)54)65-46-42(60-10)41(59-9)37(56-6)18(3)63-46)13-23-30(32(27)49)33(50)28-24(31(23)48)15-21(16-25(28)47)64-44-35(52)40(58-8)38(19(4)62-44)66-45-34(51)39(57-7)36(55-5)17(2)61-45/h13-19,34-42,44-47,49,51-52H,11-12H2,1-10H3,(H,53,54) |
InChIキー |
KATPQKCETINDHN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=CC2=CC3=C(C(=C21)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC5C(C(C(C(O5)C)OC6C(C(C(C(O6)C)OC)OC)O)OC)O)OC7C(C(C(C(O7)C)OC)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
